![molecular formula C18H21N7O2 B6533195 3-ethyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1060182-63-9](/img/structure/B6533195.png)
3-ethyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-ethyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.17567294 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-ethyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound belonging to the triazolopyrimidine class. Its structure suggests potential biological activities due to the presence of the triazole and piperazine moieties, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
The molecular formula of the compound is C22H20N7O2 with a molecular weight of 449.9 g/mol. It features a complex structure that includes a triazolo-pyrimidine core and a phenylpiperazine substituent.
Property | Value |
---|---|
Molecular Formula | C22H20N7O2 |
Molecular Weight | 449.9 g/mol |
Purity | ≥ 95% |
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant anticancer activity. For instance, derivatives of triazolopyrimidine have shown efficacy against various cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values reported around 0.01 µM.
- NCI-H460 (Lung Cancer) : IC50 values approximately 0.03 µM.
These findings suggest that the compound may inhibit tumor growth effectively through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Triazole derivatives are noted for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against gram-positive and gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
CNS Activity
The presence of the piperazine moiety in the structure indicates potential central nervous system (CNS) activity. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects. Preliminary studies suggest that this compound may interact with serotonin receptors, thereby influencing mood and behavioral responses.
Case Studies
-
Anticancer Efficacy :
- In vitro studies demonstrated that the compound significantly inhibited proliferation in MCF7 and NCI-H460 cell lines with IC50 values indicating strong potency.
- A structure–activity relationship (SAR) analysis highlighted the importance of the piperazine group in enhancing cytotoxicity.
-
Antimicrobial Testing :
- A series of tests against Staphylococcus aureus and Escherichia coli revealed that modifications to the triazole ring could enhance antibacterial activity.
- The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Research Findings
Recent advancements in drug design have focused on optimizing the biological activity of triazole derivatives. The following table summarizes key findings from various studies regarding this compound's biological profile:
Properties
IUPAC Name |
3-ethyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-2-25-17-16(20-21-25)18(27)24(13-19-17)12-15(26)23-10-8-22(9-11-23)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTLOYDBKOVUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.